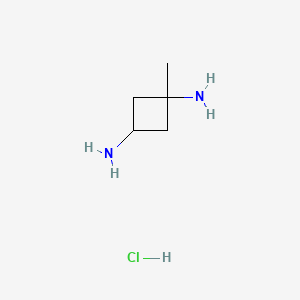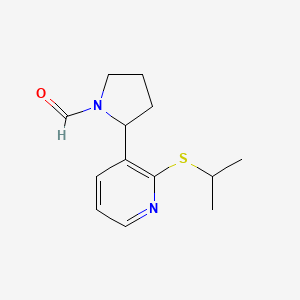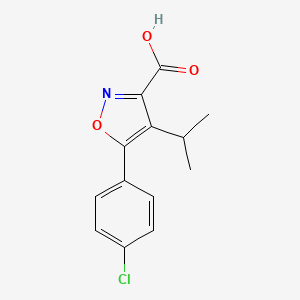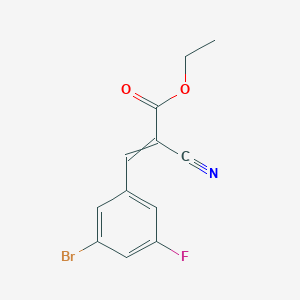
Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a cyclopropyl group, a dimethylamino group, and an oxobutenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate typically involves the reaction of cyclopropyl ketone with dimethylamine and methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enolate intermediate, which then reacts with the dimethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate: shares structural similarities with other cyclopropyl-containing compounds and enones.
Cyclopropyl ketones: These compounds have similar reactivity and can undergo analogous chemical reactions.
Dimethylamino derivatives: Compounds with dimethylamino groups exhibit similar nucleophilic substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the dimethylamino group provides nucleophilicity and potential interactions with biological targets.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
methyl 4-cyclopropyl-2-(dimethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-11(2)8(10(13)14-3)6-9(12)7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChIキー |
ZRZINGQHQIJTHI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=CC(=O)C1CC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)





![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)


![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)

![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)

